2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde
Overview
Description
2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H13ClO2 It is a derivative of naphthalene, substituted with a 4-chlorobenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 1-naphthol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. The oxidation step can be carried out using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiourea in polar solvents such as ethanol or water.
Major Products
Oxidation: 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carboxylic acid.
Reduction: 2-[(4-Chlorobenzyl)oxy]naphthalene-1-methanol.
Substitution: Products depend on the nucleophile used, such as 2-[(4-Aminobenzyl)oxy]naphthalene-1-carbaldehyde.
Scientific Research Applications
2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylbenzyl)oxy]naphthalene-1-carbaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
2-[(4-Bromobenzyl)oxy]naphthalene-1-carbaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
2-[(4-Nitrobenzyl)oxy]naphthalene-1-carbaldehyde: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]naphthalene-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSQLZLMLGNOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206404 | |
Record name | 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710296-44-9 | |
Record name | 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710296-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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